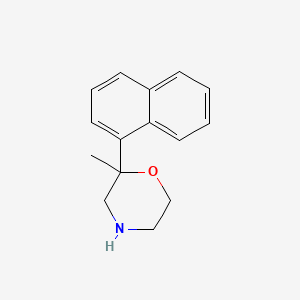

2-Methyl-2-(1-naphthalenyl)morpholine

Description

Structure

3D Structure

Properties

CAS No. |

109461-26-9 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-methyl-2-naphthalen-1-ylmorpholine |

InChI |

InChI=1S/C15H17NO/c1-15(11-16-9-10-17-15)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,16H,9-11H2,1H3 |

InChI Key |

RMFGXZQBHYLHFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCO1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 1 Naphthalenyl Morpholine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule through a series of well-established chemical transformations. These methods often provide a high degree of control over the stereochemistry and substitution pattern of the final product.

Classical Reaction Pathways for Morpholine (B109124) Ring Formation

The formation of the morpholine ring is a key step in the synthesis of 2-Methyl-2-(1-naphthalenyl)morpholine. Classical methods for morpholine synthesis often involve the cyclization of a suitable precursor, such as a β-amino alcohol. researchgate.net One common approach is the reaction of a 1,2-amino alcohol with a reagent that can provide the remaining two carbon atoms of the morpholine ring. For instance, the annulation of a 1,2-amino alcohol with chloroacetyl chloride or related carboxylic ester derivatives containing a leaving group alpha to the carbonyl is a frequently used strategy. chemrxiv.org Another approach involves the reaction of 1,2-amino alcohols or diamines with an α-phenylvinylsulfonium salt, which can lead to the formation of C-substituted morpholines. organic-chemistry.org

A simple and high-yielding, one or two-step, redox-neutral protocol utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK for the conversion of 1,2-amino alcohols to morpholines. nih.gov This method relies on the selective monoalkylation of the amine with ethylene sulfate. chemrxiv.orgnih.gov

The following table summarizes some classical reagents used for morpholine ring formation:

| Reagent | Description |

| Chloroacetyl chloride | Reacts with 1,2-amino alcohols in an annulation reaction. chemrxiv.org |

| Ethylene sulfate | A simple and high-yielding reagent for the conversion of 1,2-amino alcohols to morpholines. nih.gov |

| α-phenylvinylsulfonium salt | Reacts with 1,2-amino alcohols or diamines to form C-substituted morpholines. organic-chemistry.org |

| Dichlor-lower alkyl ether | Reacts with acyclic aliphatic amines to form N-substituted morpholines. google.com |

Nucleophilic Substitution Strategies for Naphthalenyl Moiety Introduction

The introduction of the naphthalenyl moiety at the C2 position of the morpholine ring can be achieved through nucleophilic substitution reactions. In a potential synthetic route, a pre-formed morpholine ring with a suitable leaving group at the C2 position could react with a naphthalenyl nucleophile. For instance, a 2-halomorpholine derivative could undergo a substitution reaction with a naphthalenyl organometallic reagent, such as a naphthalenyl Grignard reagent or a naphthalenyllithium species.

Alternatively, the naphthalenyl group can be introduced earlier in the synthetic sequence. For example, a precursor containing the naphthalenyl group could be used to construct the morpholine ring. A Lewis acid-catalyzed halo-etherification process employing widely available alkenes can be used to synthesize morpholines with exceptional regioselectivity. nih.gov This strategy could potentially be adapted to introduce the naphthalenyl group by using a naphthalenyl-substituted alkene as a starting material.

Ring-Opening Reactions (e.g., of 2-Tosyl-1,2-Oxazetidine)

Ring-opening reactions of strained heterocyclic systems provide a versatile approach to the synthesis of substituted morpholines. A notable example is the use of 2-tosyl-1,2-oxazetidine as a precursor. acs.orgnih.gov The reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, promoted by a base such as DBU or K2CO3, leads to the formation of morpholine hemiaminals. acs.orgnih.gov This cascade reaction involves the ring-opening of the oxazetidine followed by a spontaneous ring closure to form the morpholine ring. acs.orgnih.gov

This method allows for the synthesis of 2- and 3-substituted morpholine congeners. acs.orgnih.gov By selecting the appropriate α-formyl carboxylate, it is possible to introduce various substituents onto the morpholine ring. For the synthesis of this compound, a precursor containing the 1-naphthalenyl group would be required.

The following table outlines the key steps in the synthesis of morpholines via the ring-opening of 2-tosyl-1,2-oxazetidine:

| Step | Description |

| 1. Reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylate | This reaction is promoted by a base and initiates a cascade sequence. acs.orgnih.gov |

| 2. Ring-opening of oxazetidine | The strained oxazetidine ring opens to form an intermediate. acs.orgnih.gov |

| 3. Spontaneous ring closure | The intermediate undergoes a spontaneous ring closure to form the morpholine hemiaminal. acs.orgnih.gov |

Mannich-Type Reactions Involving Naphthalene (B1677914) Precursors

The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. organic-chemistry.orgnih.gov This reaction can be adapted for the synthesis of morpholine derivatives. For the synthesis of this compound, a Mannich-type reaction could be envisioned using a naphthalene precursor.

For instance, a reaction involving 1-naphthol, formaldehyde, and an appropriate amine can lead to the formation of aminomethylated naphthalene derivatives. researchgate.net While this specific reaction leads to 1-morpholinomethyl-2-naphthol, it demonstrates the principle of incorporating a naphthalene moiety using a Mannich reaction. researchgate.net A modified Mannich reaction using 8-hydroxyquinoline, formaldehyde, and various amines has also been reported for the synthesis of aminomethylated 8-hydroxyquinolines. nih.gov

A plausible strategy for the synthesis of this compound could involve a multi-step sequence starting with a Mannich reaction on a naphthalene derivative to introduce the necessary amine and carbon fragments, followed by cyclization to form the morpholine ring.

Advanced Catalytic Syntheses

Advanced catalytic methods offer efficient and selective routes to complex molecules like this compound. These methods often utilize transition metal catalysts to facilitate bond formations that are challenging to achieve through classical methods.

Palladium-Catalyzed Methods for C-N Bond Formation

Palladium-catalyzed reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many nitrogen-containing heterocycles, including morpholines. nih.gov A palladium-catalyzed hydroamination reaction has been used for the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org

Another relevant palladium-catalyzed method is the Wacker-type oxidative cyclization. This reaction has been employed for the construction of 2-methylquinolines from aniline (B41778) derivatives. organic-chemistry.org This method involves the aminopalladation of an alkene followed by β-hydride elimination and dehydration. organic-chemistry.org A similar strategy could potentially be adapted for the synthesis of this compound by using a suitable naphthalenyl-containing substrate.

Palladium-catalyzed asymmetric allylic alkylation has also been used to synthesize highly enantioenriched 2-acylimidazoles, which can be converted to various carboxylic acid derivatives. nih.gov Furthermore, an enantioselective palladium-catalyzed (2-naphthyl)methylation of azaarylmethyl amine pronucleophiles has been developed. rsc.org These advanced catalytic methods highlight the potential for developing a stereoselective synthesis of this compound.

The following table summarizes some palladium-catalyzed methods relevant to the synthesis of substituted morpholines:

| Method | Description |

| Hydroamination | Stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org |

| Wacker-type oxidative cyclization | Construction of 2-methylquinolines from aniline derivatives. organic-chemistry.org |

| Asymmetric allylic alkylation | Synthesis of highly enantioenriched 2-acylimidazoles. nih.gov |

| (2-Naphthyl)methylation | Enantioselective methylation of azaarylmethyl amine pronucleophiles. rsc.org |

Nickel-Catalyzed Processes for Alkene Functionalization

Nickel-catalyzed reactions have become a powerful tool in organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. diaogroup.org Specifically, the dicarbofunctionalization of alkenes using nickel catalysis presents a plausible, albeit theoretical, route to the target compound. rsc.org This type of reaction allows for the simultaneous addition of two different carbon groups across a double bond. rsc.orgnih.gov

A hypothetical strategy for synthesizing this compound could involve a three-component reaction. This would likely use a suitably protected N-allyl-2-aminoethanol derivative as the alkene substrate, a naphthalene-based organometallic reagent (e.g., a naphthalenylboronic acid), and a methylating agent. The catalytic cycle, likely proceeding through Ni(0)/Ni(II) intermediates, would involve oxidative addition, migratory insertion of the alkene, transmetalation, and finally, reductive elimination to form the desired C-C bonds. nih.gov The regioselectivity of such reactions is a critical factor, with the goal being the addition of the naphthyl and methyl groups to the same carbon of the former double bond. nih.gov

Research in nickel-catalyzed alkene difunctionalization has demonstrated tolerance for a variety of functional groups and substitution patterns, making it a versatile methodology. nih.gov While direct application to this specific morpholine synthesis is not reported, the principles of nickel-catalyzed alkene functionalization provide a solid foundation for developing such a route. diaogroup.org

Ionic Liquid Mediated Synthetic Protocols

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, high thermal stability, and tunable properties. lidsen.comolemiss.edu They can be designed to be acidic, basic, or chiral, influencing reaction rates and selectivity. alfa-chemistry.com

In the context of synthesizing this compound, an ionic liquid could serve two primary roles:

Reaction Medium: As a solvent, an IL can enhance reaction rates and selectivity compared to conventional organic solvents. alfa-chemistry.com Its polarity can be tailored to improve the solubility of reactants and stabilize transition states, potentially facilitating the cyclization step in morpholine synthesis.

Catalyst: Brønsted or Lewis acidic ionic liquids can catalyze key bond-forming reactions. For instance, a Brønsted acidic IL has been successfully used as a reusable catalyst for the one-pot, three-component synthesis of 1-carbamatoalkyl-2-naphthols. researchgate.net A similar acidic IL could potentially catalyze the intramolecular cyclization of a suitable amino alcohol precursor to form the morpholine ring.

Furthermore, morpholine-based ionic liquids have been synthesized and used as catalysts themselves, demonstrating the integration of the morpholine scaffold within the IL structure. lidsen.comresearchgate.net While no specific protocol using ionic liquids for the synthesis of this compound is documented, the versatility and catalytic potential of ILs make them a promising medium for developing an efficient and environmentally benign synthetic process. alfa-chemistry.comresearchgate.net

Applications of Metal-Free Catalysis

Concerns over the cost and toxicity of residual transition metals in pharmaceutical compounds have driven the development of metal-free catalytic systems. A notable metal-free strategy for the synthesis of 2-substituted and 2,3-disubstituted morpholines involves a one-pot reaction of aziridines with haloalcohols. nih.govbeilstein-journals.orgnih.gov

This method utilizes an inexpensive and simple salt, such as ammonium (B1175870) persulfate, to initiate the ring-opening of an N-protected aziridine (B145994). nih.govnih.gov The reaction proceeds via an SN2-type mechanism where the haloalcohol acts as the nucleophile. The resulting haloalkoxy amine intermediate then undergoes an intramolecular cyclization in the presence of a base to yield the morpholine product. nih.gov A proposed mechanism involves a single-electron transfer (SET) from the aziridine to the persulfate anion, generating a radical cation that facilitates the ring opening. beilstein-journals.orgnih.gov

To apply this to the target compound, one would theoretically start with 2-methyl-2-(1-naphthalenyl)-N-tosylaziridine. Reacting this precursor with a haloethanol (e.g., 2-chloroethanol) in the presence of ammonium persulfate, followed by base-mediated cyclization, could yield this compound. A key advantage of this approach is that if a chiral aziridine is used as the starting material, the stereochemistry can be transferred to the final morpholine product, providing a route to optically pure compounds. beilstein-journals.org

| Aziridine Substrate (R group) | Yield (%) |

|---|---|

| Phenyl | 85 |

| 4-Methylphenyl | 83 |

| 4-Methoxyphenyl | 81 |

| 4-Chlorophenyl | 88 |

| 4-Bromophenyl | 87 |

| 2-Naphthyl | 82 |

| Methyl | 73 |

Stereoselective Synthesis and Chiral Resolution

The C2 position of this compound is a chiral center. Therefore, controlling the stereochemistry at this position is crucial for producing enantiomerically pure forms of the compound, which is often a requirement for biologically active molecules.

Diastereoselective and Enantioselective Routes to Chiral Morpholines

Several powerful strategies exist for the asymmetric synthesis of chiral morpholines. These methods can be broadly categorized by when the stereocenter is formed: before, during, or after the cyclization of the morpholine ring. nih.govsemanticscholar.org

Asymmetric Hydrogenation (After Cyclization): One of the most efficient methods for generating chiral 2-substituted morpholines is the asymmetric hydrogenation of a corresponding 2-substituted dehydromorpholine precursor. nih.govresearchgate.netrsc.org This approach utilizes a chiral transition-metal catalyst, such as a rhodium complex with a large-bite-angle bisphosphine ligand (e.g., SKP-Rh), to deliver hydrogen across the double bond with high enantioselectivity. nih.govsemanticscholar.org This method has proven effective for a variety of 2-substituted dehydromorpholines, achieving excellent yields and enantiomeric excesses (up to 99% ee). semanticscholar.orgresearchgate.net

Organocatalytic Cyclization (During Cyclization): Asymmetric organocatalysis provides a metal-free alternative for constructing chiral rings. For instance, cinchona alkaloid-derived catalysts have been used for the enantioselective halocyclization of alkenols to furnish morpholines containing a quaternary stereocenter at the C2 position. rsc.org This type of intramolecular reaction sets the stereocenter during the key ring-forming step.

Chiral Starting Materials (Before Cyclization): The use of enantiomerically pure starting materials, such as chiral amino alcohols or chiral aziridines, is a classic strategy. beilstein-journals.orgnih.gov In the metal-free synthesis from aziridines, the stereochemistry of the starting aziridine is retained in the final morpholine product. nih.gov

Control of Stereochemistry at the C2-Position of the Morpholine Ring

Controlling the absolute stereochemistry specifically at the C2 carbon is a significant synthetic challenge, particularly when a quaternary center, as in this compound, is being formed.

The asymmetric hydrogenation of a 2-(1-naphthalenyl)-dehydromorpholine precursor would first yield a chiral 2-(1-naphthalenyl)morpholine. researchgate.netrsc.org A subsequent diastereoselective methylation at the C2 position would be required to install the methyl group, which presents its own set of challenges.

A more direct approach would be an enantioselective cyclization. Drawing from the principles of organocatalytic halocyclization, a custom substrate could be designed to undergo an intramolecular cyclization mediated by a chiral catalyst, thereby directly forming the C2 quaternary stereocenter with high enantiopurity. rsc.org

Diastereoselective methods, such as those starting from a 2-tosyl-1,2-oxazetidine and an appropriate α-substituted β-ketoester, offer another pathway. The reaction conditions (base or acid catalysis) can influence the relative stereochemistry of the resulting polysubstituted morpholine hemiaminals, which can then be further modified. nih.govnih.gov The choice of chiral auxiliaries or catalysts in these multi-step sequences is paramount for achieving control over the C2 stereocenter.

| Aryl Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | >99 | 92 |

| 4-Trifluoromethylphenyl | >99 | 94 |

| 4-Fluorophenyl | >99 | 93 |

| 4-Methoxyphenyl | >99 | 94 |

| 3-Methoxyphenyl | >99 | 99 |

| 2-Thienyl | >99 | 99 |

Synthesis of Structural Analogs and Related Derivatives

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships. Methodologies are available to vary the substituents on both the naphthalene and morpholine rings.

Analogs with Different C2-Substituents: An electrochemical method has been developed for the synthesis of 2,6-multisubstituted morpholines, which is particularly effective for creating 2,2,6,6-tetrasubstituted derivatives. acs.org This process involves an electrochemical intramolecular etherification and has been used to synthesize analogs of the drug viloxazine, which features a 2-phenyl substituent. acs.org This strategy could be adapted to create analogs with different aryl or alkyl groups at the C2 position.

Analogs with Different N-Substituents: The nitrogen atom of the morpholine ring is a common site for modification. For example, morpholine can be reacted with chloroacetyl chloride to form an intermediate that is then coupled with various amines or phenols to create a library of morpholine-acetamide derivatives. nih.gov

General Substituted Morpholines: Palladium-catalyzed carboamination reactions have been employed to synthesize a range of substituted morpholines, including cis-3,5-disubstituted, 2,3-disubstituted, and 2,5-disubstituted products, starting from N-aryl ethanolamine (B43304) derivatives and aryl or alkenyl bromides. nih.gov This modular approach allows for significant variation in the substitution pattern. nih.gov A wide variety of morpholine analogs with diverse substitution patterns have been synthesized for applications in medicinal chemistry. enamine.net

Derivatives with Varied N-Substituents (e.g., 4-Phenylmethyl)

The introduction of a substituent at the nitrogen atom of the morpholine ring is a common strategy to modulate the compound's properties. The synthesis of N-substituted derivatives of this compound, such as the 4-phenylmethyl (benzyl) analog, can be achieved through several established synthetic routes.

A primary method involves the N-alkylation of a pre-formed this compound core. This can be accomplished by reacting the secondary amine of the morpholine ring with an appropriate alkylating agent, such as benzyl (B1604629) chloride, in the presence of a base to neutralize the resulting acid. acs.org The choice of base and solvent is crucial for the reaction's efficiency.

Alternatively, the entire N-substituted morpholine ring can be constructed in a multi-step sequence. For instance, a synthetic pathway could commence with the reaction of benzaldehyde (B42025) and ethanolamine to form N-benzylethanolamine. asianpubs.org Subsequent cyclization of N-benzylethanolamine with a suitable reagent would yield the desired 4-benzyl-substituted morpholine ring. A patent describes a similar process for the preparation of 4-benzyl-2-hydroxy-morpholine-3-one from N-benzylethanolamine and glyoxylic acid. asianpubs.org This intermediate could then be further modified to introduce the methyl and naphthalenyl groups at the C-2 position.

Another approach involves the synthesis of a precursor like 4-Benzyl-2-(chloromethyl)morpholine, which is commercially available. nih.gov This compound could potentially be reacted with a naphthalenyl organometallic reagent to introduce the naphthalenyl group at the C-2 position, followed by methylation.

The synthesis of various N-substituted morpholines has been widely reported, highlighting the versatility of the morpholine scaffold in medicinal chemistry. mdpi.comnih.gov For example, N-methylmorpholine can be synthesized from morpholine and dimethyl carbonate, offering a greener alternative to traditional methylation methods. banglajol.info These general principles of N-substitution are applicable to the synthesis of 4-phenylmethyl-2-methyl-2-(1-naphthalenyl)morpholine.

Table 1: Examples of N-Substituted Morpholine Derivatives and Their Synthetic Precursors

| Compound Name | Precursor 1 | Precursor 2 | Product |

| 4-Benzyl-2-hydroxy-morpholine-3-one | Benzaldehyde | Ethanolamine | N-Benzylethanolamine |

| 4-Benzyl-2-hydroxy-morpholine-3-one | N-Benzylethanolamine | Glyoxylic acid | 4-Benzyl-2-hydroxy-morpholine-3-one |

| N-Methylmorpholine | Morpholine | Dimethyl Carbonate | N-Methylmorpholine |

Morpholine Analogs with Different Naphthalenyl Substitution Patterns

The position of the substituent on the naphthalene ring can significantly influence the biological and chemical properties of the molecule. An important analog of the target compound is 3-methyl-2-(2′-naphthyl)morpholine, also known as Naphthylmetrazine. researchgate.net This compound features the naphthalene group attached at the 2-position of the morpholine ring and the naphthalene ring itself being a 2-naphthyl isomer.

The synthesis of such analogs would likely follow similar general strategies for morpholine ring construction, but would start with precursors bearing the desired naphthalenyl isomer. For instance, the synthesis of 2-methyl-2-(2-naphthalenyl)morpholine would likely begin with a 2-naphthalenyl-containing starting material.

General methods for the synthesis of substituted morpholines often involve the cyclization of 1,2-amino alcohols. rsc.org A plausible route to 2-methyl-2-(2-naphthalenyl)morpholine could therefore start from 2-amino-1-(naphthalen-2-yl)propan-1-ol. This amino alcohol could be cyclized using various reagents, such as ethylene sulfate in the presence of a base, which has been shown to be an efficient method for morpholine synthesis. rsc.org

Another established method is the Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a palladium complex, which can be used to form various six-membered nitrogen heterocycles, including morpholines. e3s-conferences.org This could be another potential route to naphthalenyl-substituted morpholines.

The synthesis of 2-methyl-1,4-naphthoquinone derivatives, which also contain a substituted naphthalene ring system, has been reported, although these are not morpholine structures. sigmaaldrich.com The synthetic strategies employed in these cases, particularly for introducing substituents onto the naphthalene ring, could be adapted for the synthesis of the required precursors for morpholine ring formation.

Table 2: Comparison of Naphthalenyl Morpholine Analogs

| Compound Name | Naphthalene Substitution Position | Morpholine Substitution |

| This compound | 1-naphthalenyl | 2-Methyl |

| 3-Methyl-2-(2′-naphthyl)morpholine (Naphthylmetrazine) | 2-naphthalenyl | 3-Methyl |

Design and Synthesis of Bridged Morpholine Moieties

The introduction of a bridge into the morpholine ring system creates a more rigid, conformationally constrained structure, which can be of significant interest in medicinal chemistry for probing interactions with biological targets. The synthesis of bridged morpholine moieties related to this compound would represent a significant synthetic challenge.

While no direct examples of bridged this compound are available in the literature, general strategies for the synthesis of bridged heterocyclic systems can be considered. These often involve intramolecular cyclization reactions of appropriately functionalized precursors. A review on the synthesis and structure-activity relationship of morpholine derivatives mentions the design and synthesis of 2-ureidophenyltriazines bearing bridged morpholines, which showed promising results in in vivo studies. nih.gov

The synthesis of such bridged structures could potentially be achieved through multi-step sequences involving the formation of a bicyclic core. For example, starting with a suitably substituted morpholine, a bridging tether could be introduced by reacting functional groups on the morpholine ring.

Another approach could involve a de novo synthesis where the bridged ring system is constructed from an acyclic precursor through a cascade of reactions. Gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols have been shown to be effective for constructing morpholine and piperazine (B1678402) derivatives, and such a strategy could potentially be adapted to create a bridged system.

The synthesis of bridged morpholines is an area of active research, driven by the desire to create novel chemical entities with well-defined three-dimensional shapes for drug discovery. The specific design and synthesis of a bridged analog of this compound would require a dedicated synthetic investigation, likely involving the development of a novel synthetic route.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 1 Naphthalenyl Morpholine

Investigation of Reaction Mechanisms

Detailed mechanistic studies specifically on 2-Methyl-2-(1-naphthalenyl)morpholine are not widely documented. However, insights can be drawn from related systems.

Kinetic studies are crucial for elucidating reaction mechanisms, determining rate laws, and understanding the factors that influence reaction speed. For a compound like this compound, kinetic analysis would be invaluable for understanding the step-by-step process of its reactions. For instance, in electrophilic aromatic substitution on the naphthalene (B1677914) ring, kinetic data could help quantify the directing effects of the morpholine (B109124) substituent and the methyl group. A spectroscopic and kinetic study on the reaction of methyl β-methylthio-α-nitrocinnamate with morpholine and other amines revealed the accumulation of an intermediate in certain nucleophilic vinyl substitution (SNV) reactions. The study highlighted that the rates of product formation and substrate disappearance were not always identical, indicating a multi-step process. While this study does not involve the title compound, it demonstrates the utility of kinetic analysis in understanding reactions involving the morpholine moiety.

Isotope labeling is a powerful technique to trace the movement of atoms and elucidate bond-breaking and bond-forming steps in a reaction mechanism. For this compound, deuteration of specific positions on the naphthalene ring or the morpholine ring could provide definitive evidence for the mechanism of electrophilic substitution or other reactions. For example, by replacing a hydrogen atom with deuterium (B1214612) at a potential reaction site, the presence or absence of a kinetic isotope effect could distinguish between different mechanistic pathways.

The direct observation of reaction intermediates is a key aspect of mechanistic chemistry. Techniques such as UV-Vis, NMR, and IR spectroscopy can be employed to detect and characterize transient species formed during a reaction. In the context of electrophilic attack on the naphthalene ring of this compound, spectroscopic methods could potentially identify the formation of the sigma complex (arenium ion). A study on the reaction of methyl β-methylthio-α-nitrocinnamate with morpholine utilized spectrophotometry to monitor the reaction, identifying two distinct kinetic processes and suggesting the formation of an intermediate. This underscores the power of spectroscopic monitoring in unraveling complex reaction pathways.

Aromatic Functionalization Reactions

The naphthalenyl moiety of this compound is the primary site for aromatic functionalization reactions.

Dearomatization reactions transform an aromatic system into a non-aromatic one, providing access to a wide range of three-dimensional molecular architectures. While specific dearomatization reactions of this compound are not reported, the naphthalene ring system is known to undergo such transformations under various conditions, including reduction (e.g., Birch reduction) and cycloaddition reactions. The presence of the bulky morpholine substituent at the 1-position would likely influence the regioselectivity and stereoselectivity of these reactions.

Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution, and the substitution pattern is highly dependent on the reaction conditions. Substitution at the 1-position (α-position) is generally favored kinetically due to the formation of a more stable carbocation intermediate where the aromaticity of one ring is preserved. However, under thermodynamic control, the 2-position (β-position) product can sometimes be favored.

For this compound, the existing substituent at the 1-position will direct incoming electrophiles. The morpholino group, being an amino ether, is an activating group and would be expected to direct electrophiles to the ortho and para positions of the naphthalene ring system. However, the steric bulk of the 2-methylmorpholine (B1581761) group would likely hinder substitution at the adjacent 2- and 8-positions. Therefore, electrophilic attack might be favored at the 4- and 5-positions of the naphthalene ring.

The nature of the electrophile and the reaction conditions can significantly influence the outcome. For instance, in the sulfonation of naphthalene, the product distribution is temperature-dependent, with 1-naphthalenesulfonic acid forming at lower temperatures and 2-naphthalenesulfonic acid at higher temperatures. Similarly, Friedel-Crafts acylation of naphthalene can yield different isomers depending on the solvent used.

Nucleophilic aromatic substitution on an unsubstituted naphthalene ring is difficult. However, if the naphthalene ring of this compound were to be substituted with strong electron-withdrawing groups, it could become susceptible to nucleophilic attack.

Cross-Coupling Methodologies for Further Functionalization

There is no specific information available in the searched literature detailing cross-coupling reactions for the functionalization of this compound.

Heterocycle-Specific Reactivity of the Morpholine Ring

Reactions Involving the Nitrogen Atom (e.g., Alkylation, Acylation)

No studies detailing the N-alkylation or N-acylation of this compound have been identified.

Reactions Involving the Oxygen Atom (e.g., Ring Opening)

Specific research on the ring-opening reactions of this compound is not present in the available literature.

Reactivity at the C2-Position with Naphthalenyl and Methyl Substituents

There is a lack of specific studies on the reactivity at the C2-position of this particular compound.

Influence of Substituents on Reaction Selectivity and Rate

Steric Effects of the Methyl Group at C2

While general principles of steric hindrance are well-documented, specific studies quantifying the steric effects of the C2-methyl group on the reaction selectivity and rate for this compound are not available.

Table of Compounds Mentioned

As no specific reactions or related compounds could be discussed in the context of this compound, a table of mentioned compounds cannot be generated.

Electronic Effects of the 1-Naphthalenyl Moiety

The electronic character of the 1-naphthalenyl substituent plays a significant role in modulating the chemical reactivity and influencing the mechanistic pathways of this compound. The fusion of two aromatic rings in the naphthalene system results in a unique electronic landscape that is distinct from that of a simple phenyl group. This section delves into the specific electronic effects exerted by the 1-naphthalenyl moiety, drawing upon detailed research findings and computational studies of related naphthalenyl-substituted compounds.

The electronic influence of the 1-naphthalenyl group is a combination of inductive and resonance effects, which can either donate or withdraw electron density from the morpholine ring, thereby affecting the reactivity of the molecule. The position of substitution on the naphthalene ring is a critical determinant of its electronic behavior.

Inductive and Resonance Effects

The 1-naphthalenyl group, being a large aromatic system, can exhibit both electron-donating and electron-withdrawing properties depending on the nature of the chemical transformation. In electrophilic aromatic substitution reactions, the naphthalenyl moiety generally acts as an electron-donating group, activating the aromatic system towards electrophilic attack. Conversely, in reactions where the naphthalene ring is subjected to nucleophilic attack, it behaves as an electron-withdrawing group.

Quantum-chemical calculations on related N-heterocycles have shown that the position of heteroatoms relative to the substituent profoundly influences its electronic properties. rsc.org Nitrogen atoms in ortho positions can significantly enhance electron-donation and weaken electron-withdrawal by induction. rsc.org While this compound does not feature nitrogen atoms in such a position relative to the naphthalenyl substituent on the morpholine ring, the principles of substituent effects on heterocyclic rings remain relevant.

Comparison with Phenyl and 2-Naphthalenyl Groups

Studies comparing the reactivity of α- and β-naphthalene derivatives have provided insights into the distinct electronic and steric nature of the 1-naphthalenyl group compared to its 2-naphthalenyl isomer and a simple phenyl group. Research on the esterification and hydrolysis of naphthoic acids has shown that the polar effects of the fused ring system on the reactivity of α- and β-naphthalene derivatives are quite similar. canterbury.ac.nz However, the steric hindrance associated with the 1-position is considerably greater. canterbury.ac.nz

In a study on the dearomatization of heterocycles, it was observed that extended aromatic units like the 1-naphthyl group can primarily exert a steric effect, which in some cases, can impede the reaction. acs.org This highlights the interplay between electronic and steric effects, where the sheer size of the 1-naphthalenyl group can sometimes overshadow its electronic contributions.

Influence on Reaction Mechanisms

The electronic properties of the 1-naphthalenyl moiety can dictate the course of a reaction. For instance, in nucleophilic substitution reactions, the electron-withdrawing nature of the naphthalene ring can facilitate the attack of a nucleophile. rsc.org The stability of intermediates formed during a reaction is also heavily influenced by the electronic nature of the substituents.

Computational studies on naphthazarin derivatives have demonstrated that the electronic effects of substituents can shift tautomeric equilibria. researchgate.net Electron-donating groups tend to favor a quinonic nature in the ring to which they are attached. researchgate.net While this is a different system, it illustrates the principle that the electronic character of a substituent on a naphthalene ring system can have a profound impact on the electronic distribution and stability of the entire molecule.

The following table summarizes the key electronic effects of the 1-naphthalenyl moiety in comparison to other relevant substituents, based on data from related studies.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Key Findings from Related Studies |

| 1-Naphthalenyl | Weakly electron-withdrawing | Can be electron-donating or -withdrawing | Context-dependent, often overshadowed by steric effects acs.org | Polar effects are similar to the 2-naphthalenyl isomer, but with greater steric hindrance. canterbury.ac.nz |

| 2-Naphthalenyl | Weakly electron-withdrawing | Can be electron-donating or -withdrawing | Similar polar effects to the 1-naphthalenyl isomer. canterbury.ac.nz | Less steric hindrance compared to the 1-naphthalenyl isomer. canterbury.ac.nz |

| Phenyl | Weakly electron-withdrawing | Can be electron-donating or -withdrawing | Standard for comparison of aromatic substituent effects. | - |

| Electron-Donating Groups (e.g., -OH, -NH2) | Electron-donating | Strongly electron-donating | Activate aromatic rings towards electrophilic attack. rsc.org | Can hinder cyclic delocalization in most heterocycles. rsc.org |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Strongly electron-withdrawing | Strongly electron-withdrawing | Deactivate aromatic rings towards electrophilic attack and facilitate nucleophilic attack. rsc.org | Can enhance the n-type semiconductor properties of dithienylnaphthalenes. rsc.org |

Research Findings on Naphthalenyl-Substituted Compounds

Detailed research on various naphthalenyl-substituted compounds provides further understanding of the electronic contributions of the 1-naphthalenyl group. A study on dithienylnaphthalenes substituted with electron-withdrawing groups showed a decrease in the energy gap between frontier orbitals, which is crucial for their application as n-type organic semiconductors. rsc.org This indicates that the electronic properties of the naphthalene core can be effectively tuned by substituents.

Another study on the electronic properties of naphthalene derivatives with hydroxyl groups revealed the influence of substituent position on the conductivity of the materials. researchgate.net This underscores the importance of the substitution pattern in determining the electronic behavior of naphthalenyl compounds.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

Comprehensive searches for experimental and analytical data on the chemical compound This compound have found no specific spectroscopic information in publicly accessible scientific databases and literature. As a result, a detailed article on its advanced spectroscopic characterization and structural elucidation as per the requested outline cannot be generated at this time.

The required data, including high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, two-dimensional NMR correlations (COSY, HSQC, HMBC), and vibrational spectroscopy data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are not available in the searched scientific papers and chemical databases.

While general information exists for related structural fragments, such as 2-methylnaphthalene (B46627) and various substituted morpholines, and for the spectroscopic techniques themselves, no published research has presented the specific data for the integrated compound "this compound." nih.govresearchgate.netnih.govscielo.org.mxnih.govsigmaaldrich.comspectrabase.comresearchgate.net Scientific integrity and the strict requirement for accurate, sourced data preclude the theoretical estimation or fabrication of spectroscopic values for the purpose of this article.

Further investigation into specialized chemical literature or proprietary databases may be required to obtain the necessary information for a complete spectroscopic analysis of this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Detailed Band Assignment and Correlational Analysis

While specific spectral data for 2-Methyl-2-(1-naphthalenyl)morpholine is not publicly available, a theoretical analysis based on its constituent functional groups—the naphthalene (B1677914) ring, the morpholine (B109124) ring, the tertiary amine, the ether linkage, and the methyl group—allows for the prediction of its characteristic spectroscopic features. In Infrared (IR) spectroscopy, one would anticipate C-H stretching vibrations from the aromatic naphthalene ring and the aliphatic morpholine ring, C-N stretching from the morpholine, and C-O-C stretching from the ether linkage. Nuclear Magnetic Resonance (NMR) spectroscopy would provide further detail, with distinct signals expected for the protons and carbons of the naphthalene and morpholine rings, as well as the methyl group. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in correlating proton and carbon signals to confirm connectivity within the molecule.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, which allows for the determination of its elemental composition. nih.govnih.gov For this compound (C₁₅H₁₇NO), the theoretical exact mass can be calculated. This precise mass measurement is a critical first step in confirming the identity of the synthesized compound, distinguishing it from other molecules with the same nominal mass.

Table 1: Theoretical Exact Mass for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO |

| Theoretical Exact Mass | 227.1310 |

Note: This table represents theoretical values. Experimental verification via HRMS is required for confirmation.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the fragmentation of a molecule provides a "fingerprint" that can be used to confirm its structure. researchgate.netspectrabase.com The fragmentation of this compound would be expected to proceed through several predictable pathways. libretexts.orgmiamioh.edu Alpha-cleavage adjacent to the nitrogen atom in the morpholine ring is a common fragmentation pathway for amines. miamioh.edu Additionally, cleavage of the bond between the naphthalene ring and the morpholine moiety would likely result in fragments corresponding to the naphthalenylmethyl cation and the morpholine radical cation, or vice versa. The observation of fragments corresponding to the loss of the methyl group would also be anticipated. Analysis of these characteristic fragments in the mass spectrum would provide strong evidence for the proposed structure. researchgate.netnist.govnih.gov

Table 2: Predicted Key Fragmentation Patterns for this compound

| Fragmentation Pathway | Expected Fragment (m/z) | Description |

|---|---|---|

| Alpha-cleavage | [M - CH₃]⁺ | Loss of the methyl group. |

| Benzylic Cleavage | [C₁₁H₉]⁺ (Naphthylmethyl) | Cleavage of the bond between the naphthalene and morpholine moieties. |

Note: This table is based on predicted fragmentation pathways. Experimental data is necessary for confirmation.

X-ray Crystallography and Solid-State Structure

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.

Crystal Growth and Quality Assessment

To perform X-ray crystallography, single crystals of high quality are required. For a novel compound like this compound, suitable crystals would need to be grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The quality of the resulting crystals would then be assessed based on their size, shape, and optical clarity under a microscope.

Determination of Unit Cell Parameters and Space Group

Table 3: Illustrative Crystal Data for Related Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|

| 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one nih.govresearchgate.net | Monoclinic | P2₁ | 9.5947 | 6.6293 | 12.340 | 92.221 | 784.3 | 2 |

Note: This table provides data for structurally related compounds to illustrate the parameters determined by X-ray crystallography and does not represent data for this compound.

Analysis of Molecular Conformation in the Crystal Lattice (e.g., Chair Conformation of Morpholine Ring)

For instance, the crystal structure of a related compound, 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, has been elucidated, offering valuable insights. In this analogue, the morpholine ring unequivocally adopts a chair conformation nih.gov. This is the most stable conformation for a six-membered saturated heterocyclic ring like morpholine, as it minimizes both angular and torsional strain.

In the chair conformation, the atoms of the morpholine ring are not in the same plane. Typically, the nitrogen and oxygen atoms are positioned out of the plane formed by the four carbon atoms. For example, in the aforementioned analogue, the nitrogen (N1) and oxygen (O3) atoms are displaced from the basal plane of the morpholine ring by 0.5827(79) Å and -0.6752(77) Å, respectively nih.gov. This puckering of the ring is characteristic of the chair form.

Given the structural similarities, it is highly probable that the morpholine ring in this compound also exists in a stable chair conformation within the crystal lattice. The presence of the bulky 1-naphthalenyl group and the methyl group at the C2 position would likely influence the specific puckering parameters and the orientation of these substituents (axial vs. equatorial), but the fundamental chair geometry of the morpholine ring is expected to be preserved.

Table 1: Conformation of the Morpholine Ring in an Analogous Compound

| Feature | Description | Reference |

| Ring Conformation | Chair | nih.gov |

| Displacement of Nitrogen Atom | 0.5827 (79) Å from the basal plane | nih.gov |

| Displacement of Oxygen Atom | -0.6752 (77) Å from the basal plane | nih.gov |

Data presented is for the analogous compound 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The packing of this compound molecules in the solid state is dictated by a variety of non-covalent intermolecular interactions. These forces are fundamental to the stability and physical properties of the crystalline material. Based on the functional groups present in the molecule—a naphthalene system, a morpholine ring, and a methyl group—several types of interactions can be anticipated.

Hydrogen Bonding: The morpholine ring contains a nitrogen atom which can act as a hydrogen bond acceptor. While the tertiary amine in this compound lacks a hydrogen atom for conventional hydrogen bond donation, weak C-H···O or C-H···N hydrogen bonds are possible. In the crystal structure of the related compound, 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, molecules are linked by C—H···π interactions nih.gov. While direct evidence for hydrogen bonding involving the morpholine ring in the title compound is absent, its potential to participate in such interactions should not be discounted.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Description | Likely Participating Groups | Reference |

| π-Stacking | Attraction between the π-electron clouds of adjacent aromatic rings. | Naphthalene rings | uky.edu |

| C-H···π Interactions | A weak form of hydrogen bonding where a C-H bond interacts with a π-system. | C-H bonds and the naphthalene ring | nih.gov |

| van der Waals Forces | General non-specific attractive forces between molecules. | Entire molecule |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules. These methods, based on the principles of quantum mechanics, can provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. The B3LYP hybrid functional is a common choice for such calculations, often paired with basis sets like 6-31G(d,p) or 6-311G(d,p) to provide a good balance between accuracy and computational cost. researchgate.netgrafiati.com For 2-Methyl-2-(1-naphthalenyl)morpholine, DFT calculations would be employed to find the lowest energy arrangement of its atoms, corresponding to its most stable structure. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry provides crucial information about the spatial orientation of the methyl, naphthalenyl, and morpholine (B109124) moieties.

A hypothetical table of key optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C(2)-N(morpholine) | 1.47 Å |

| Bond Length | C(2)-O(morpholine) | 1.43 Å |

| Bond Length | C(2)-C(naphthalenyl) | 1.52 Å |

| Bond Length | C(2)-C(methyl) | 1.54 Å |

| Bond Angle | N-C(2)-O | 109.5° |

| Bond Angle | C(naphthalenyl)-C(2)-C(methyl) | 112.0° |

| Dihedral Angle | C(naphthalenyl)-C(2)-N-C(3) | Variable (conformer dependent) |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to investigate the electronic structure of this compound. mdpi.com These calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can reveal regions of the molecule that are likely to be involved in chemical reactions.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and other computational parameters. grafiati.com A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains hydrogen, carbon, nitrogen, and oxygen atoms, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in a molecule with heteroatoms and a π-system like the naphthalene (B1677914) ring. The choice of the computational method and basis set represents a trade-off between accuracy and the computational resources required.

A table summarizing commonly used basis sets and their characteristics is provided below.

| Basis Set | Description | Applicability |

| 6-31G(d,p) | Double-zeta basis set with polarization functions on heavy atoms (d) and hydrogen (p). | Good for initial geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Triple-zeta basis set with diffuse functions on both heavy atoms and hydrogen (++), and polarization functions. | Provides more accurate electronic properties and is suitable for single-point energy calculations on optimized geometries. |

Molecular Geometry and Conformation Analysis

The spatial arrangement of atoms in a molecule, its geometry and conformation, dictates many of its physical and chemical properties.

The morpholine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. e3s-conferences.orgresearchgate.net The substituents on the C(2) carbon, the methyl group and the bulky 1-naphthalenyl group, can occupy either an axial or an equatorial position. This gives rise to two main conformers: one with the naphthalenyl group in the axial position and the other with it in the equatorial position. Computational studies would explore the relative energies of these conformers to determine the most stable arrangement. Due to steric hindrance, it is generally expected that the conformer with the larger naphthalenyl group in the equatorial position would be more stable. nih.gov The conformational landscape can be explored by systematically rotating key dihedral angles and calculating the energy at each step.

A hypothetical representation of the relative energies of the two primary conformers is shown in the table below.

| Conformer | Naphthalenyl Group Position | Methyl Group Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial | 0.0 (most stable) |

| 2 | Axial | Equatorial | > 2.0 |

Note: The relative energy values are hypothetical and illustrate the expected trend.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.govmdpi.com For this compound, the PES would map the energy changes associated with the rotation of the naphthalenyl group and the interconversion of the morpholine ring's chair conformations. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between these conformers. arxiv.org Analyzing the PES provides a detailed understanding of the molecule's flexibility and the energy barriers for conformational changes. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Electronic Structure and Reactivity Descriptors

Computational chemistry offers a powerful toolkit for dissecting the electronic structure of a molecule, which in turn governs its reactivity. For this compound, these investigations focus on the distribution of electrons and the energy levels of its molecular orbitals.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Characterization

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and electrical transport properties. worldwidejournals.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com This small energy gap facilitates intramolecular charge transfer, where electron density can be easily redistributed within the molecule upon excitation. worldwidejournals.com In the case of this compound, the electron-rich π-system of the naphthalene group is expected to be a major contributor to the HOMO, while the LUMO would likely be distributed across the conjugated naphthalene ring system. worldwidejournals.comresearchgate.net

Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, can predict these energy levels. worldwidejournals.com Analysis of the resulting orbital compositions reveals the specific atoms and regions contributing to the frontier orbitals, highlighting the pathways for charge transfer.

Table 1: Illustrative Frontier Orbital Energies for this compound

This table presents hypothetical values calculated using a DFT approach to illustrate the typical output of a HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.95 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic cores. This method provides a clear representation of the underlying Lewis structure and quantifies the significance of electron delocalization through hyperconjugative interactions. researchgate.netrsc.org

For this compound, key interactions would include delocalization from the nitrogen and oxygen lone pairs (donors) of the morpholine ring into the antibonding orbitals (acceptors) of adjacent C-C and C-H bonds. Furthermore, significant interactions are expected between the π-orbitals of the naphthalene ring and the sigma bonds of the morpholine substituent, contributing to the molecule's conformational stability.

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions

This table shows hypothetical stabilization energies for plausible hyperconjugative interactions within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | σ(C-Cnaphthyl) | 3.5 |

| LP (O) | σ(C-C) | 2.8 |

| π(Cnaphthyl-Cnaphthyl) | σ*(C-Cmethyl) | 1.5 |

LP denotes a lone pair. E(2) represents the stabilization energy of the interaction.

Electrostatic Potential Surfaces and Fukui Functions

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). researchgate.net Electron-rich areas are susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack. mdpi.com For this compound, the MEP would likely show negative potential around the electronegative oxygen and nitrogen atoms and across the π-face of the naphthalene ring, indicating these as primary sites for interaction with electrophiles.

While MEP provides a qualitative picture, Fukui functions offer a quantitative measure of reactivity at specific atomic sites. beilstein-journals.org Derived from conceptual DFT, the Fukui function, f(r), identifies how the electron density at a point r changes with a change in the total number of electrons. researchgate.net Condensed Fukui functions are used to determine the most likely sites for:

Nucleophilic attack (f+): Where an added electron would most likely reside.

Electrophilic attack (f-): From where an electron is most easily removed.

Radical attack (f0): The average of f+ and f-.

The dual descriptor, Δf(r), which is the difference between f+ and f-, can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. researchgate.net

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific structural features, confirming the identity and conformation of a synthesized compound.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for such calculations. nih.gov

The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). nih.gov A strong correlation between the calculated and experimental chemical shifts provides powerful evidence for the proposed molecular structure. researchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental NMR Shifts (ppm)

This table provides a hypothetical comparison to demonstrate the application of theoretical NMR calculations.

| Atom Site | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Methyl (CH₃) | 1.35 | 1.38 | 25.4 | 25.1 |

| Naphthyl (C10-H) | 7.85 | 7.89 | 128.6 | 128.4 |

| Morpholine (N-CH₂) | 3.60 | 3.62 | 54.1 | 53.9 |

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations are typically performed after a geometry optimization to ensure the structure corresponds to an energy minimum. nih.gov

Table 4: Illustrative Calculated Vibrational Frequencies and Assignments

This table shows a selection of hypothetical vibrational modes and their descriptions.

| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 3055 | Medium | High | Aromatic C-H Stretch (Naphthalene) |

| 2970 | High | Medium | Aliphatic C-H Stretch (Methyl) |

| 1595 | High | High | C=C Aromatic Ring Stretch |

| 1115 | High | Low | C-O-C Asymmetric Stretch (Morpholine) |

| 805 | Medium | Medium | C-H Out-of-Plane Bend (Naphthalene) |

Material Science and Other Non Biological Applications

Exploration in Optoelectronic and Photonic Materials

The unique combination of the electron-rich naphthalene (B1677914) group and the flexible morpholine (B109124) ring in 2-Methyl-2-(1-naphthalenyl)morpholine suggests potential for interesting optoelectronic and photonic properties. However, detailed research in this specific area is not extensively documented in publicly available literature.

Chromophoric Properties and Absorption Characteristics

Currently, there is no specific information available in scientific literature detailing the chromophoric properties and absorption characteristics of this compound.

Influence of Substituent Conformation on Optical Absorption Maxima

There are no available studies that specifically investigate the influence of the substituent conformation on the optical absorption maxima of this compound.

Potential for Non-Linear Optical (NLO) Applications

The potential for this compound in non-linear optical (NLO) applications has not been reported in the available scientific literature.

Applications in Catalysis and Solvent Systems

The structural features of this compound, particularly the nitrogen atom in the morpholine ring, suggest its potential use as a ligand in catalysis or as a component in specialized solvent systems.

Role as Ligands in Novel Metal Complexes for Catalytic Reactions

While morpholine and its derivatives are known to act as ligands in the formation of metal complexes for catalysis, there is no specific research available that describes the use of this compound as a ligand in such reactions. The development of new palladium complexes with bidentate ligands has been a focus in creating active catalysts for reactions like the α-alkylation of ketones.

Development as Components in Ionic Liquids or Green Solvents

Ionic liquids (ILs) are considered "green" solvents due to their low vapor pressure and high thermal stability. They are often composed of bulky, asymmetric organic cations, which can include morpholinium-based structures. These properties make them attractive alternatives to volatile organic compounds in various chemical processes. Although morpholine-based ionic liquids have been synthesized and utilized in chemical reactions, there is no specific information on the development or use of this compound as a component in ionic liquids or other green solvents.

Advanced Chemical Intermediate Applications

Searches of chemical and material science databases did not yield specific examples of This compound being used as an advanced chemical intermediate in the production of specialty polymers, resins, functional coatings, or adhesives. Although morpholine derivatives, in general, are recognized for their potential as curing agents, stabilizers, and cross-linking agents in polymer and resin manufacturing, the specific contributions of the 2-methyl and 1-naphthalenyl substitutions on the morpholine ring in these applications have not been documented. Current time information in Brunswick County, US.e3s-conferences.org

Components in Functional Coatings and Adhesives

Similarly, no research has been found that details the inclusion of This compound in functional coatings or adhesive formulations. General uses of morpholine derivatives include roles as components of protective coatings and in adhesives. nih.gov However, the specific function of This compound as a potential crosslinking agent, adhesion promoter, or a modifier to enhance properties like thermal stability or chemical resistance in coatings and adhesives is not documented in publicly available literature.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of morpholine (B109124) and its derivatives is a well-established field, yet there is a continuous drive towards more environmentally friendly and efficient methods. e3s-conferences.orgnih.gov Future research on the synthesis of 2-Methyl-2-(1-naphthalenyl)morpholine should prioritize the principles of green chemistry.

A particularly innovative and sustainable approach involves the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.orgorganic-chemistry.org This method is a redox-neutral protocol that utilizes inexpensive reagents and has been successfully scaled to over 50 grams for other morpholine derivatives. chemrxiv.orgchemrxiv.org The adaptation of this methodology for the synthesis of this compound from a suitable 1-(1-naphthalenyl)ethan-1-olamine precursor would represent a significant advancement in its sustainable production.

Furthermore, the exploration of catalytic methods, such as those employing palladium or iron, for the cyclization step could offer milder reaction conditions and higher efficiency. organic-chemistry.org For example, a base-free Pd(DMSO)2(TFA)2 catalyst has been used for the Wacker-type aerobic oxidative cyclization of alkenes to form various nitrogen heterocycles, including morpholines. organic-chemistry.org The investigation of similar catalytic systems for the synthesis of the target compound is a key area for future research.

Table 1: Comparison of Potential Synthetic Routes for 2-Substituted Morpholines

| Method | Key Reagents/Catalysts | Advantages | Potential Application to Target Compound |

| Classical Synthesis | 1,2-amino alcohol, α-halo acetyl halide, reducing agent | Well-established, versatile | Applicable, but may generate significant waste |

| Green Synthesis via Ethylene Sulfate chemrxiv.orgchemrxiv.org | 1,2-amino alcohol, ethylene sulfate, tBuOK | High yield, redox-neutral, inexpensive reagents | Highly promising for a sustainable synthesis |

| Catalytic Cyclization organic-chemistry.org | Alkenyl amine, Pd or Fe catalyst | Mild conditions, high efficiency | Potentially applicable for a more direct route |

| Multi-component Reactions nih.gov | Aldehyde, amine, isocyanide, etc. | High diversity, one-pot synthesis | Could enable rapid synthesis of analogues |

Advanced Integration of Experimental and Computational Studies

The synergy between experimental and computational chemistry offers a powerful approach to understanding and predicting the properties of novel compounds. For this compound, a combined experimental and computational approach can accelerate the discovery of its potential applications.

Molecular docking and molecular dynamics (MD) simulations have been effectively used to study the interactions of other morpholine-substituted compounds with biological targets. mdpi.com For example, in a study of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, computational analysis provided crucial insights into the binding interactions and stability within the active site of the enzyme. mdpi.com Similar in silico studies could be employed to predict the potential biological targets of this compound, guiding experimental screening efforts.

Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. This information can aid in the interpretation of experimental data, such as NMR and IR spectra, and provide a deeper understanding of its chemical behavior.

A key area for future research is the use of computational tools to design derivatives of this compound with enhanced properties. By systematically modifying the structure in silico and predicting the resulting changes in activity or physical properties, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Table 2: Potential Computational Studies for this compound

| Computational Method | Research Goal | Expected Outcome |

| Molecular Docking | Identify potential biological targets | A ranked list of proteins that may bind to the compound |

| Molecular Dynamics (MD) Simulations | Understand the stability of ligand-protein complexes | Insights into the dynamic behavior and binding affinity |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | Prediction of spectroscopic properties and reaction mechanisms |

| Quantitative Structure-Activity Relationship (QSAR) | Design of derivatives with improved properties | Models that correlate chemical structure with biological activity |

Exploration of Undiscovered Chemical Reactivity Patterns

The chemical reactivity of this compound is largely unexplored. Future research should aim to uncover novel reaction pathways and expand its synthetic utility. The presence of the morpholine nitrogen, the naphthalene (B1677914) ring, and the methyl group at the 2-position suggests a rich and diverse reactivity profile.

The synthesis of 2-aryl-4-(3-arylpropyl)morpholines has been described, indicating that the nitrogen atom of the morpholine ring can be functionalized. nih.gov Investigating a range of N-alkylation and N-acylation reactions for this compound would be a logical starting point.

Furthermore, the naphthalene ring system is known to undergo various electrophilic substitution reactions. wikipedia.org Studying the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation on the naphthalene moiety of the target compound could lead to a diverse library of new derivatives with potentially interesting properties.

The development of substrate-dependent reactions, where minor changes in the reactants or conditions lead to different products, is another exciting avenue. For instance, a study on the reaction of 1-aryl-2-alkyl-1,2-diketones with 2-aroyl-1-chlorocyclopropanecarboxylates demonstrated selective access to different product classes based on the substrate structure. rsc.org Exploring similar complex transformations with this compound could reveal unexpected and valuable reactivity patterns.

Integration with Supramolecular Chemistry and Nanotechnology

The fields of supramolecular chemistry and nanotechnology offer exciting opportunities for the application of this compound. nih.govnih.gov The naphthalenyl group can participate in π-π stacking interactions, which are fundamental to the construction of self-assembled supramolecular structures. wikipedia.org

An emerging area of research is the development of host-guest complexes. researchgate.netrsc.org The cavity of macrocyclic hosts like cyclodextrins or calixarenes could potentially encapsulate the naphthalenyl moiety of this compound. Such host-guest systems could be designed to be responsive to external stimuli, leading to applications in areas like controlled release and sensing. nih.gov

In nanotechnology, molecules with unique structural features are often used as building blocks for the creation of novel materials. The rigid, aromatic structure of the naphthalene unit combined with the flexible, polar morpholine ring makes this compound an interesting candidate for the design of new nanomaterials. For example, it could be incorporated into polymers to modify their properties or used to functionalize the surface of nanoparticles for targeted delivery applications. The use of morpholine-modified supramolecular nanoparticles for dual-targeted imaging has been reported, showcasing the potential of this chemical motif in nanomedicine.

Future research in this area could focus on the synthesis of amphiphilic derivatives of this compound that can self-assemble into well-defined nanostructures such as micelles or vesicles. These could then be investigated for their ability to encapsulate and deliver therapeutic or diagnostic agents.

Q & A

Q. What are the established synthetic routes for 2-methyl-2-(1-naphthalenyl)morpholine, and how do reaction conditions influence yield?

Answer: A common method involves nucleophilic substitution between 1-naphthol derivatives and morpholine precursors. For example, K₂CO₃ in DMF facilitates oxyanion formation from 1-naphthol, followed by alkylation with propargyl bromide (2 h stirring at room temperature). Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), and purification employs ethyl acetate extraction and sodium sulfate drying . Yield optimization requires controlled stoichiometry (e.g., 1:1.2 molar ratio of naphthol to alkylating agent) and inert atmospheres to prevent oxidation.

Q. How is this compound characterized spectroscopically?

Answer: Key techniques include:

- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.3 ppm for naphthalene) and morpholine methyl groups (δ 1.2–1.5 ppm).

- FT-IR: Stretching vibrations for C-O (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Exact mass (e.g., 301.0784 for molecular ion [M+H]⁺) confirms molecular formula .

Q. What safety protocols are recommended for handling this compound?

Answer: Morpholine derivatives are corrosive and flammable. Use PPE (gloves, goggles) and work in fume hoods. Storage requires inert atmospheres (argon) at ≤4°C. Emergency response aligns with CAMEO Chemical guidelines (ERG No. 132 for morpholine derivatives) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the naphthalene ring (high π-electron density) is susceptible to electrophilic substitution. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzyme active sites .

Q. What crystallographic techniques confirm the stereochemistry of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (mean C–C = 0.004 Å) and dihedral angles. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement (R factor = 0.045) validate spatial arrangement .

Q. How do impurities in synthesized batches affect pharmacological activity, and how are they quantified?

Answer: HPLC with UV detection (λ = 254 nm) identifies impurities like demethylated analogs. Pharmacopeial standards (e.g., EP/ICH guidelines) set thresholds (e.g., ≤0.1% for individual impurities). Structural elucidation of byproducts uses LC-MS/MS and spiking with reference standards .

Q. What strategies resolve contradictions between in vitro and in vivo toxicity data?

Answer: Discrepancies (e.g., hepatic effects in rodents vs. no effects in cell lines) require:

- Dose-Response Analysis: Compare NOAEL/LOAEL across species.

- Metabolite Profiling: LC-HRMS identifies species-specific metabolites (e.g., hydroxylated naphthalene derivatives).

- Interspecies Extrapolation: Allometric scaling adjusts for metabolic rate differences .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

Answer: Forced degradation studies (ICH Q1A guidelines):

- Acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 70°C, 24 h).

- Oxidative stress (3% H₂O₂, 48 h). Degradation products are monitored via UPLC-PDA, with kinetic modeling (Arrhenius equation) predicting shelf-life .

Methodological Considerations

Q. What in silico tools model the compound’s ADME properties?

Answer: SwissADME predicts bioavailability (Topological Polar Surface Area <60 Ų) and blood-brain barrier permeability. PBPK modeling (GastroPlus) simulates hepatic clearance using intrinsic clearance data from microsomal assays .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

Answer: Systematic substitution at the morpholine methyl or naphthalene positions followed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |